molecular formula C18H20N4O4S B5738306 2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid

2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid

Cat. No.: B5738306
M. Wt: 388.4 g/mol
InChI Key: MGWBTJGVHRCXTM-DJKKODMXSA-N
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Description

2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid is a complex organic compound that features a pyrimidine ring, a phenoxy group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid typically involves multiple steps. One common route includes the condensation of 4,6-dimethylpyrimidine-2-thiol with a hydrazine derivative, followed by the reaction with 4-formylphenoxyacetic acid under specific conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-thiol: Shares the pyrimidine ring structure.

    Phenoxyacetic acid: Contains the phenoxy group.

    Hydrazinylidene derivatives: Similar hydrazine moiety.

Uniqueness

2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11-8-12(2)21-18(20-11)27-13(3)17(25)22-19-9-14-4-6-15(7-5-14)26-10-16(23)24/h4-9,13H,10H2,1-3H3,(H,22,25)(H,23,24)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWBTJGVHRCXTM-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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